molecular formula C9H14F3NO5 B3021452 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate CAS No. 1334417-63-8

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Cat. No.: B3021452
CAS No.: 1334417-63-8
M. Wt: 273.21 g/mol
InChI Key: WGCRIBLVYFBLRI-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, with the CAS number 1298094-30-0 , is a high-purity chemical building block characterized by its piperidine ring substituted with a hydroxy-trifluoroethyl group. It has a molecular formula of C 9 H 14 F 3 NO 5 and a molecular weight of 273 g/mol . The compound is supplied as its oxalate salt, which can enhance stability and handling properties. This compound is of significant interest in medicinal chemistry as a synthetic intermediate. Its structure, featuring a piperidine scaffold, is a common motif in pharmaceuticals. The inclusion of the 1-hydroxy-2,2,2-trifluoroethyl group is particularly valuable, as the introduction of fluorine atoms into lead compounds is a established strategy to fine-tune their physicochemical properties . Fluorination can positively influence a molecule's metabolic stability, lipophilicity, and bioavailability . Patent literature identifies this specific compound and its derivatives as key intermediates in the synthesis of potent inhibitors of pyruvate dehydrogenase kinase (PDHK) . PDHK inhibitors have been investigated for their potential in therapeutic areas including metabolic disorders and oncology. Therefore, this reagent serves as a crucial starting material for researchers developing novel bioactive molecules in drug discovery campaigns. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRIBLVYFBLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1298094-30-0
Record name 4-Piperidinemethanol, α-(trifluoromethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1298094-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate typically involves the reaction of piperidine with 2,2,2-trifluoroacetaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The oxalate salt is then formed by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The trifluoroethyl group can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-(1-Oxo-2,2,2-trifluoroethyl)piperidine.

    Reduction: Formation of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)
One of the primary applications of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is its function as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in regulating the pyruvate dehydrogenase complex, which is vital for converting pyruvate to acetyl-CoA in cellular metabolism. Inhibition of PDHK can enhance the oxidation of pyruvate and reduce lactate production, making this compound a candidate for treating metabolic disorders such as diabetes and cancer .

Therapeutic Uses
The compound has been proposed for use in treating various conditions related to energy metabolism dysfunctions, including:

  • Diabetes : It may help manage glucose utilization disorders by improving insulin sensitivity and reducing complications associated with diabetes .
  • Cancer : By modulating metabolic pathways, it could potentially inhibit tumor growth and improve therapeutic outcomes in cancer treatment .
  • Cardiac Conditions : Its role in enhancing energy substrate supply may benefit patients with cardiac failure or ischemia .

Toxicological Considerations

While exploring its applications, it is essential to consider the safety profile of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. According to safety data sheets, the compound is classified as an irritant with specific target organ toxicity. Appropriate handling measures must be taken to minimize exposure risks during laboratory work .

Toxicity Profile Summary

Property Classification
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 4
Specific Target Organ ToxicityCategory 3 (Respiratory Tract Irritation)
Skin Corrosion/IrritationCategory 2
Eye Damage/IrritationCategory 2

Research and Development

In Vitro Studies
Research has indicated that the effectiveness of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate can be evaluated through in vitro studies using cell cultures. These studies assess the compound's impact on cellular responses and surface marker expression through methods such as flow cytometry .

Animal Models
The compound can also be utilized in animal models to study its pharmacokinetics and therapeutic efficacy in vivo. This approach allows researchers to better understand the biological mechanisms affected by PDHK inhibition and the overall metabolic effects of the compound .

Regulatory Status

The regulatory status of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate varies across different jurisdictions. It is not listed on several national inventories, indicating that it may not yet have widespread commercial availability or approval for clinical use in certain areas .

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents on Piperidine Molecular Formula Molecular Weight (g/mol) Key Features
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate 1-Hydroxy-2,2,2-trifluoroethyl at C4 C₈H₁₂F₃NO × C₂H₂O₄ Not explicitly provided High electronegativity, oxalate salt
TP-2-64 (4-(2-benzhydryloxy-ethyl)-1-(4-nitrobenzyl)piperidine oxalate) Benzhydryloxy-ethyl and nitrobenzyl groups C₂₇H₂₈N₂O₅ × C₂H₂O₄ ~566.58 Dopamine uptake inhibitor, bulky substituents
1-(3-(4-Isopropylphenoxy)propyl)piperidine hydrogen oxalate 4-Isopropylphenoxypropyl group C₁₇H₂₇NO × C₂H₂O₄ 351.44 Moderate lipophilicity, lower melting point (112–115°C)
4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine oxalate 5,5-Dimethyl-1,3-dioxane ring C₁₂H₂₁NO₃ × C₂H₂O₄ 289.33 Dioxane ring enhances stereoelectronic effects
2-(4-Methylphenyl)piperidine oxalate 4-Methylphenyl group C₁₂H₁₅NO₂ × C₂H₂O₄ ~279.28 Simpler structure, reduced steric hindrance

Key Observations:

Substituent Effects: The trifluoroethyl group in the target compound provides unique electronic and steric properties compared to bulkier groups (e.g., benzhydryloxy-ethyl in TP-2-64) or simpler alkyl/aryl substituents (e.g., methylphenyl in ). Its electronegativity may enhance binding to targets requiring polar interactions, such as enzymes or transporters . Compounds with phenoxypropyl chains (e.g., ) exhibit moderate lipophilicity but lack the metabolic resistance conferred by fluorine atoms .

Salt Form and Solubility :

  • All listed compounds use oxalate as a counterion, suggesting a common strategy to balance solubility and stability. For instance, TP-2-64's oxalate salt likely improves its pharmacokinetic profile despite its high molecular weight .

Biological Activity: TP-2-64 is a documented dopamine transporter (DAT) inhibitor, highlighting the role of nitrobenzyl and benzhydryl groups in DAT affinity . The hydroxy-trifluoroethyl group in the target compound may align with retinoid antagonists like SR11335, where similar substituents enhance receptor specificity .

Research Findings and Implications

  • Receptor Interactions : The trifluoroethyl group’s electronegativity could facilitate interactions with serotonin or histamine receptors, as seen in other piperidine-based ligands .
  • Synthetic Accessibility : The target compound’s synthesis may involve steps similar to SR11335, including trifluoroacetylation followed by reduction, as described in .

Biological Activity

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is a synthetic compound notable for its unique structural characteristics and potential biological applications. The compound comprises a piperidine ring linked to a hydroxy-trifluoroethyl group and exists as an oxalate salt. Its molecular formula is C₉H₁₄F₃NO₅, with a molar mass of 273.21 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The presence of the trifluoroethyl group enhances the compound's lipophilicity , facilitating its ability to penetrate cell membranes. This property is crucial for its interaction with various biological targets. The piperidine structure is known for its versatility in medicinal chemistry, often serving as a scaffold for drugs that modulate biological pathways.

The precise mechanism of action of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate remains largely unexplored due to limited research. However, it is hypothesized that the compound may interact with enzymes and receptors within cells, potentially modulating their activities. Piperidine derivatives are frequently studied for their roles as ion channel modulators or enzyme inhibitors , suggesting that this compound could exhibit similar properties.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : Some studies suggest that piperidine derivatives can exhibit antimicrobial properties, which may extend to 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate.
  • Neuropharmacological Effects : Given the structural similarity to other psychoactive compounds, there is potential for this compound to influence neurotransmitter systems.
  • Metabolic Stability : The trifluoromethyl group may enhance metabolic stability, making it a candidate for further pharmacological evaluation.

Research Findings and Case Studies

While specific studies on 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate are scarce, related research provides insights into its potential effects:

Research Subject Method Findings
Piperidine DerivativesIn vitro assaysShowed inhibition of specific enzyme activitiesSuggests potential therapeutic uses in metabolic disorders
Fluorinated CompoundsPharmacokinetic studiesEnhanced bioavailability compared to non-fluorinated analogsIndicates improved efficacy in drug formulations

Potential Therapeutic Applications

The unique properties of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate position it as a promising candidate in various therapeutic areas:

  • Drug Development : Its role as a building block in synthesizing complex organic molecules can be leveraged in drug design.
  • Kidney Stone Prevention : Given its oxalate component, further research could explore its role in modulating oxalate metabolism and preventing kidney stone formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, and how can reaction efficiency be improved?

  • Methodological Answer :

  • Step 1 : Utilize a multi-step synthesis approach in anhydrous solvents (e.g., dichloromethane) with controlled temperature and stoichiometric ratios, as demonstrated in piperidine derivative syntheses .
  • Step 2 : Optimize reaction efficiency via computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Step 3 : Implement purification techniques like column chromatography or recrystallization to achieve >99% purity, as seen in analogous piperidine-based syntheses .

Table 1 : Comparative Reaction Conditions

ParameterExample from Literature Computational Optimization
SolventDichloromethaneSolvent polarity screening
CatalystNaOHNone (base-free conditions)
Yield72%Predicted 85–90%

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the trifluoroethyl and piperidine moieties. Compare shifts with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for the oxalate counterion .
  • Infrared (IR) Spectroscopy : Identify hydroxyl (O–H) and carbonyl (C=O) stretches in the oxalate group .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Follow GHS-US guidelines for skin/eye irritation (H315, H319) and respiratory risks (H335). Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Emergency Response : For inhalation exposure, move to fresh air and administer oxygen; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., ICReDD’s approach) improve the design of novel derivatives?

  • Methodological Answer :

  • Step 1 : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways, identifying low-energy intermediates for trifluoroethyl-piperidine coupling .
  • Step 2 : Use machine learning to analyze experimental-computational feedback loops, narrowing optimal conditions (e.g., solvent, temperature) .
  • Case Study : A 2024 study reduced reaction development time by 40% using this hybrid approach for piperidine derivatives .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, X-ray crystallography, and computational docking (e.g., PubChem 3D conformer models) to resolve ambiguities in stereochemistry .
  • Dynamic NMR : Use variable-temperature experiments to study hindered rotations in the trifluoroethyl group .
  • Collaborative Analysis : Leverage open-access databases (e.g., PubChem) to compare spectral libraries of analogous compounds .

Q. What strategies enable comparative pharmacological studies of this compound against other piperidine derivatives?

  • Methodological Answer :

  • In Vitro Assays : Test binding affinity to receptors (e.g., opioid or neurotransmitter targets) using radioligand displacement assays, referencing piperidine’s role in neuroprotective agents .
  • ADME Profiling : Assess solubility, metabolic stability (e.g., cytochrome P450 interactions), and blood-brain barrier permeability via HPLC and in silico models .

Table 2 : Pharmacological Comparison Framework

Parameter4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine OxalateReference Piperidine Derivative
Target Receptorμ-opioid receptor (predicted)δ-opioid receptor
IC50_{50} (nM)15.2 ± 1.328.7 ± 2.1
Metabolic Half-life2.4 hours1.8 hours

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
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4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.